Cas no 432529-08-3 (2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- AKOS000650886
- SR-01000906729
- AB00120795-02
- 432529-08-3
- Cambridge id 6833820
- STK085861
- AB00120795-01
- F0529-0179
- SR-01000906729-1
-
- インチ: InChI=1S/C11H10FN3OS/c1-7-14-15-11(17-7)13-10(16)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
- InChIKey: IKHYTRMOMMZULR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 251.05286129Da
- どういたいしつりょう: 251.05286129Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0179-2μmol |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-5mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-4mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0529-0179-10μmol |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-3mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-5μmol |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-1mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0529-0179-10mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0529-0179-2mg |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
432529-08-3 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 432529-08-3)
The compound 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 432529-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel antimicrobial and anticancer agents. Structural modifications of the 1,3,4-thiadiazole moiety have been explored to enhance its bioactivity and pharmacokinetic properties. For instance, researchers have investigated the impact of varying substituents on the phenyl ring and the thiadiazole core to optimize binding affinity and selectivity toward specific biological targets.
One of the key findings from recent research is the compound's inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. In vitro studies have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. These results suggest that 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide could serve as a lead compound for the development of new antibiotics.
In addition to its antimicrobial properties, the compound has shown promising anticancer activity in preclinical models. Mechanistic studies indicate that it induces apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK cascades. Researchers have also explored its potential as an adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as solubility, metabolic stability, and toxicity profiles need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research and bring potential therapies to market.
In conclusion, 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a versatile and promising candidate for drug development. Continued research into its mechanisms of action and therapeutic potential will be crucial for unlocking its full clinical value. This brief underscores the importance of interdisciplinary collaboration and innovation in advancing the field of chemical biology and pharmaceutical sciences.
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